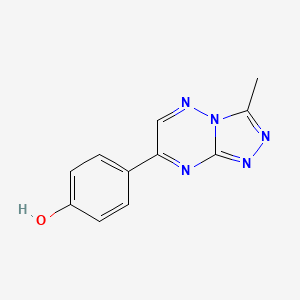
4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by a triazole ring fused with a triazine ring, which is further substituted with a phenol group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-triazole-5-thiol with 2-chloro-4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated phenol derivatives.
Applications De Recherche Scientifique
4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as carbonic anhydrase or cholinesterase, leading to therapeutic effects . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins is crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine
- 1,2,4-Triazolo(4,3-a)quinoxaline
- Tris(1,2,4)triazolo(1,3,5)triazine
Uniqueness
4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol is unique due to its specific substitution pattern and the presence of a phenol group, which imparts distinct chemical reactivity and biological activity compared to other triazolotriazine derivatives .
Propriétés
Numéro CAS |
86870-03-3 |
|---|---|
Formule moléculaire |
C11H9N5O |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
4-(3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)phenol |
InChI |
InChI=1S/C11H9N5O/c1-7-14-15-11-13-10(6-12-16(7)11)8-2-4-9(17)5-3-8/h2-6,17H,1H3 |
Clé InChI |
RVBAUYQQABCZNO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1N=CC(=N2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


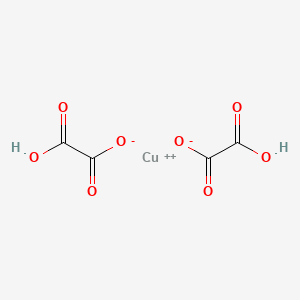
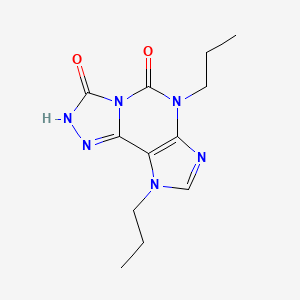

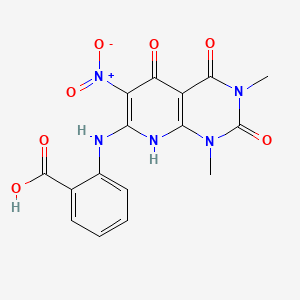

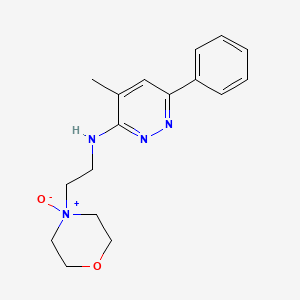
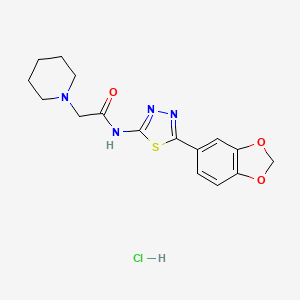

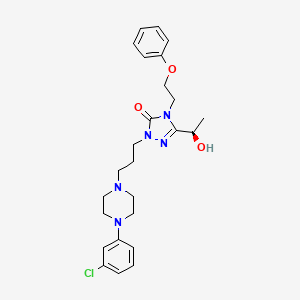
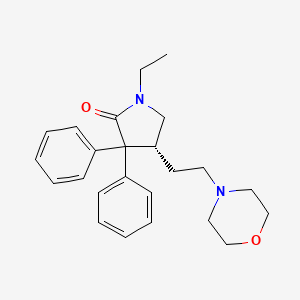
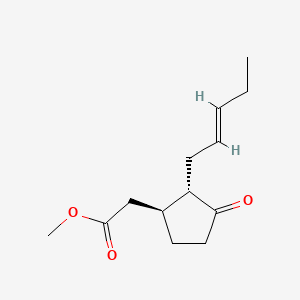
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-propyl-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12751721.png)


